molecular formula C6H10O5 B7816192 (2S,5R)-6,8-Dioxa-bicyclo[3.2.1]octane-2,3,4-triol

(2S,5R)-6,8-Dioxa-bicyclo[3.2.1]octane-2,3,4-triol

Cat. No.: B7816192
M. Wt: 162.14 g/mol
InChI Key: TWNIBLMWSKIRAT-QBVPYQBTSA-N
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Description

(2S,5R)-6,8-Dioxa-bicyclo[321]octane-2,3,4-triol is a bicyclic compound with a unique structure that includes two oxygen atoms and three hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-6,8-Dioxa-bicyclo[3.2.1]octane-2,3,4-triol typically involves the use of specific starting materials and reaction conditions. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of catalysts to improve yield and efficiency. The exact methods can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-6,8-Dioxa-bicyclo[3.2.1]octane-2,3,4-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,5R)-6,8-Dioxa-bicyclo[3.2.1]octane-2,3,4-triol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound can be used in the study of enzyme mechanisms and as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicine, (2S,5R)-6,8-Dioxa-bicyclo[32

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and materials.

Mechanism of Action

The mechanism of action of (2S,5R)-6,8-Dioxa-bicyclo[3.2.1]octane-2,3,4-triol involves its interaction with specific molecular targets. The hydroxyl groups and oxygen atoms in its structure allow it to form hydrogen bonds and interact with enzymes and other proteins. These interactions can modulate the activity of the target molecules and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,5R)-6,8-Dioxa-bicyclo[3.2.1]octane-2,3,4-triol include other bicyclic compounds with oxygen atoms and hydroxyl groups, such as:

  • This compound derivatives
  • Bicyclic compounds with different substituents

Uniqueness

The uniqueness of (2S,5R)-6,8-Dioxa-bicyclo[321]octane-2,3,4-triol lies in its specific stereochemistry and the presence of multiple hydroxyl groups

Properties

IUPAC Name

(2S,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2?,3-,4?,5?,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNIBLMWSKIRAT-QBVPYQBTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2[C@H](C(C([C@H](O1)O2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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